
2,2-Diisopropyl-1,3-dioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diisopropyl-1,3-dioxole is a chemical compound with the molecular formula C9H18O2. It is a member of the dioxolane family, which are cyclic acetals derived from carbonyl compounds and diols. This compound is known for its stability and unique chemical properties, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,2-Diisopropyl-1,3-dioxole can be synthesized through the reaction of a carbonyl compound with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing the mixture in toluene with a catalyst such as toluenesulfonic acid, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods may also incorporate advanced techniques for water removal and purification to enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Diisopropyl-1,3-dioxole undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions with reagents like organolithium compounds or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py
Reduction: LiAlH4, NaBH4
Substitution: Organolithium compounds, Grignard reagents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2,2-Diisopropyl-1,3-dioxole has a wide range of applications in scientific research, including:
Chemistry: It is used as a protecting group for carbonyl compounds due to its stability against nucleophiles and bases.
Medicine: It may be involved in the development of pharmaceuticals and drug delivery systems.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2-Diisopropyl-1,3-dioxole involves its ability to form stable cyclic structures with carbonyl compounds. This stability is due to the formation of a five-membered ring, which is less prone to hydrolysis and other degradation reactions . The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups, influencing biochemical pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2-Dimethyl-1,3-dioxolane
- 2-Isopropyl-1,3-dioxane
- 2-Isopropyl-4-phenyl-1,3-dioxolane
Uniqueness
2,2-Diisopropyl-1,3-dioxole is unique due to its specific structural features, such as the presence of two isopropyl groups, which enhance its stability and reactivity compared to other dioxolanes . This makes it particularly useful as a protecting group and in various synthetic applications .
Eigenschaften
CAS-Nummer |
112183-60-5 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
2,2-di(propan-2-yl)-1,3-dioxole |
InChI |
InChI=1S/C9H16O2/c1-7(2)9(8(3)4)10-5-6-11-9/h5-8H,1-4H3 |
InChI-Schlüssel |
BDLBFJXDKBWJLE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(OC=CO1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


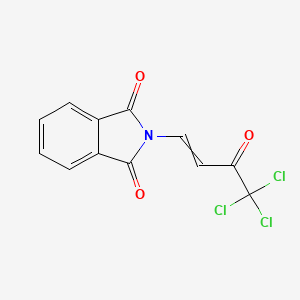
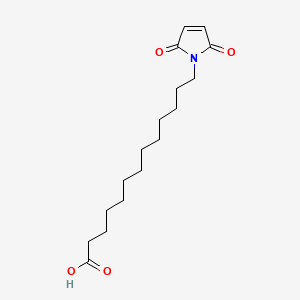
![4-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]phenol](/img/structure/B14300029.png)
![N-[4-(3,5-Dimethyl-1,1-dioxo-1lambda~6~,2-thiazin-2(1H)-yl)phenyl]acetamide](/img/structure/B14300040.png)
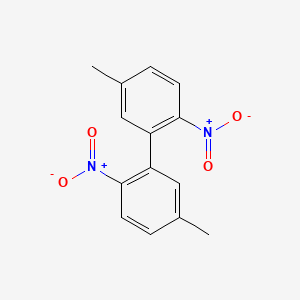
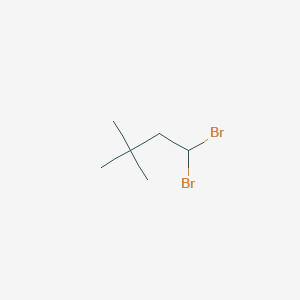


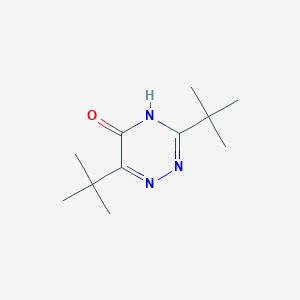


![4-methylbenzenesulfonate;N-[[4-(1-methylimidazo[1,2-a]pyridin-4-ium-2-yl)phenyl]methylideneamino]pyridin-2-amine](/img/structure/B14300100.png)

![5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine](/img/structure/B14300115.png)
